N-(2,4-dimethylpentan-3-yl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(2,4-dimethylpentan-3-yl)-4-methoxy-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)-4-methoxy-3-methylbenzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2,4-dimethylpentan-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpentan-3-yl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of 4-hydroxy-3-methylbenzenesulfonamide.
Reduction: Formation of N-(2,4-dimethylpentan-3-yl)-4-methoxy-3-methylbenzenamine.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethylpentan-3-yl)-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylpentan-3-yl)-2-methylbenzenesulfonamide: Similar structure but with a different substitution pattern on the benzene ring.
N-(2,4-dimethylpentan-3-yl)-4-methylbenzenesulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Uniqueness
N-(2,4-dimethylpentan-3-yl)-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical properties and biological activity. The specific substitution pattern may enhance its ability to interact with molecular targets and improve its efficacy as a pharmaceutical agent.
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-10(2)15(11(3)4)16-20(17,18)13-7-8-14(19-6)12(5)9-13/h7-11,15-16H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXOYOCTSCPXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C(C)C)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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